Triazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They contain aroyl and acetyl or ester groups in the pyrimidine ring . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
New triazolo[1,5-a]pyrimidines were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was also introduced .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . In most cases, the reaction proceeds under the conditions of acidic catalysis .Scientific Research Applications
Precursors of Diazo Compounds and Metal Carbenes
Triazolo[1,5-a]pyridines are used as precursors of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Synthesis of Nitrogen-Containing Heterocycles
Triazolo[1,5-a]pyridines are used in the synthesis of various types of nitrogen-containing heterocycles . This is due to their ability to undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .
Construction of Deep-Blue Bipolar Fluorescent Emitters
Triazolo[1,5-a]pyridine is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter . Single crystals of this compound show a special packing mode which may provide a carrier transport channel .
Leishmanicidal Activity
Novel triazolo[1,5-a]pyridinium salts have been synthesized from triazolopyridines, and their in vitro leishmanicidal activity has been studied . The activity was tested on Leishmania infantum, Leishmania braziliensis and Leishmania donovani parasites .
Precursors of Diazo Compounds and Corresponding Metal Carbenoids
Some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Mechanism of Action
Mode of Action
The mode of action of Triazolo[1,5-a]pyridine-5-carboxylic acid involves its use as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Biochemical Pathways
Triazolo[1,5-a]pyridine-5-carboxylic acid affects the biochemical pathways involved in the synthesis of nitrogen-containing heterocycles . The compound undergoes transformations and cascade reactions involving metal carbenes .
Result of Action
The result of the action of Triazolo[1,5-a]pyridine-5-carboxylic acid is the formation of various types of nitrogen-containing heterocycles . These heterocycles have potential applications in various fields, including medicinal chemistry .
properties
IUPAC Name |
triazolo[1,5-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUKBVZIQVGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolo[1,5-a]pyridine-5-carboxylic acid |
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